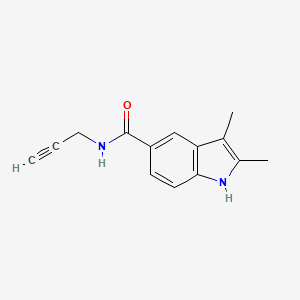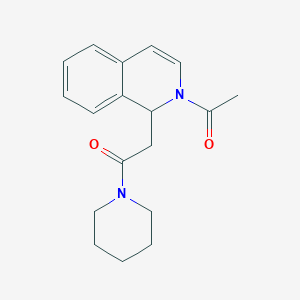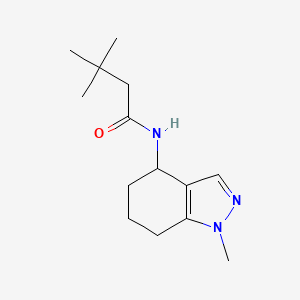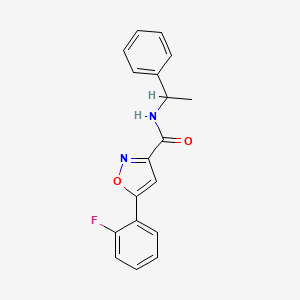![molecular formula C15H16N2O3 B7495438 propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research to study the role of EGFR in cancer and other diseases.
Aplicaciones Científicas De Investigación
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has been extensively used in scientific research to study the role of EGFR in cancer and other diseases. EGFR is a transmembrane receptor that plays a critical role in the regulation of cell growth, differentiation, and survival. Aberrant activation of EGFR signaling has been implicated in the development and progression of various cancers, including lung, breast, and colon cancer.
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has been shown to inhibit EGFR tyrosine kinase activity in vitro and in vivo, leading to the inhibition of downstream signaling pathways and the induction of cell death in cancer cells. This compound has also been used to study the mechanism of resistance to EGFR inhibitors in cancer cells, which has important implications for the development of new cancer therapies.
Mecanismo De Acción
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and the activation of cell survival pathways. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has been shown to have potent anti-tumor activity in various preclinical models of cancer. In addition to its effects on EGFR signaling, this compound has also been shown to inhibit other receptor tyrosine kinases, such as HER2 and HER4, which are also implicated in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate is a well-established and widely used tool compound for studying the role of EGFR in cancer and other diseases. Its potency and selectivity make it a valuable tool for studying the mechanism of action of EGFR inhibitors and the development of new cancer therapies. However, like all tool compounds, propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has limitations, including potential off-target effects and the need for careful interpretation of results.
Direcciones Futuras
There are several future directions for research on propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate and EGFR inhibitors. One area of research is the development of combination therapies that target multiple signaling pathways in cancer cells, including EGFR and other receptor tyrosine kinases. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors and guide patient selection for therapy. Finally, the development of new EGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties is an ongoing area of research.
Métodos De Síntesis
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate can be synthesized through a multi-step process involving the reaction of 2-chloro-6-nitrobenzoic acid with ethyl acetoacetate, followed by cyclization and reduction reactions. The final product is obtained through esterification with isopropanol. This synthesis method has been well-established in the literature and has been used to produce propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate in large quantities for scientific research.
Propiedades
IUPAC Name |
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(2)20-15(19)10-5-6-11-12(8-10)16-13-4-3-7-17(13)14(11)18/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLBOFSRMANNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N3CCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7495392.png)
![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)
![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)

![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-(4-bromophenyl)ethanone](/img/structure/B7495444.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495451.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7495466.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)
![2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7495471.png)
